N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide
Description
N-[(2-Methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide is a hybrid compound combining an adamantane scaffold with a naphthalene carboxamide moiety. The adamantane group is a rigid, lipophilic bicyclic structure known for enhancing metabolic stability and bioavailability in drug design .
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-26-23(18-10-15-9-16(12-18)13-19(23)11-15)14-24-22(25)21-8-4-6-17-5-2-3-7-20(17)21/h2-8,15-16,18-19H,9-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKORHVDHASJMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound comprises two primary subunits:
- Naphthalene-1-carboxamide : A bicyclic aromatic system with a carboxamide functional group at the 1-position.
- (2-Methoxyadamantan-2-yl)methyl group : A bridged tricyclic hydrocarbon (adamantane) substituted with a methoxy group and methylene-linked amine.
Retrosynthetically, the molecule can be dissected into:
- Naphthalene-1-carbonyl chloride
- (2-Methoxyadamantan-2-yl)methylamine
Synthesis of (2-Methoxyadamantan-2-yl)methylamine
Adamantane Functionalization
Adamantane’s inert C–H bonds necessitate harsh conditions for functionalization. Bromination at the 2-position using Br₂/AlBr₃ yields 2-bromoadamantane. Subsequent methoxylation via nucleophilic substitution with NaOCH₃ in DMF introduces the methoxy group.
Reaction Conditions :
Synthesis of Naphthalene-1-carbonyl Chloride
Carboxylic Acid Preparation
Naphthalene-1-carboxylic acid is commercially available or synthesized via oxidation of 1-methylnaphthalene with KMnO₄/H₂SO₄.
Acid Chloride Formation
Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ converts the acid to its reactive chloride:
Procedure :
Coupling Strategies for Carboxamide Formation
Schotten-Baumann Reaction
Classical amide synthesis via reaction of acid chloride with amine in aqueous NaOH:
Conditions :
Catalytic Coupling Methods
Palladium-mediated cross-coupling (e.g., Buchwald-Hartwig) offers higher efficiency:
Example :
- Naphthalene-1-carbonyl chloride , (2-Methoxyadamantan-2-yl)methylamine , Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃, toluene, 100°C, 12 h
- Yield: 85%
Alternative Routes and Emerging Methodologies
Reductive Amination
A one-pot approach coupling naphthalene-1-carbaldehyde with (2-methoxyadamantan-2-yl)methylamine under H₂/Pd-C:
Solid-Phase Synthesis
Immobilization of the adamantane amine on Wang resin, followed by acylative coupling:
Challenges and Optimization
Steric Hindrance
The adamantane moiety’s bulkiness slows reaction kinetics. Strategies include:
Byproduct Formation
Competitive hydrolysis of acid chloride is mitigated by anhydrous conditions and molecular sieves.
Analytical Data and Characterization
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Containing Carboxamides
Compounds with adamantane moieties, such as those in (N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives), share the lipophilic adamantane core but differ in their heterocyclic attachments. Key distinctions include:
- Synthesis : The target compound likely employs a similar adamantane functionalization strategy (e.g., reaction with acyl chlorides or amines) . However, its naphthalene linkage may require distinct coupling reagents (e.g., oxalyl chloride or phosphorous trichloride, as seen in naphthalene carboxamide syntheses ).
Naphthalene Carboxamides
Naphthalene carboxamides, such as 2-hydroxy-N-(substituted phenyl)naphthalene-1-carboxamides (), provide insights into the role of substituents on bioactivity and physicochemical properties:
- Substituent Effects: Methoxy or ethoxy groups on the phenyl ring (e.g., compounds 1a–2c in ) influence solubility and hydrogen-bonding capacity.
- Antimicrobial Activity : N-(2-substituted phenyl)-2-hydroxynaphthalene-1-carboxamides in exhibit antimycobacterial activity (MIC values ranging from 1–32 µg/mL), with low cytotoxicity on human cells. The target compound’s adamantane group may further improve activity against resistant strains .
Hybrid Structural Features
The target compound uniquely combines adamantane’s rigidity with naphthalene’s planar aromatic system. This hybrid structure may offer synergistic advantages:
Comparative Data Table
Research Implications and Gaps
- Bioactivity Screening : The target compound’s antimicrobial or CNS-related activity should be empirically tested, building on and .
- Synthetic Optimization : Adapting methods from and could streamline its preparation, though steric hindrance from adamantane may require modified conditions.
- ADME Profiles : Comparative studies on pharmacokinetics (e.g., logP, metabolic stability) between adamantane-naphthalene hybrids and simpler carboxamides are needed.
Biological Activity
N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide is a synthetic compound that has attracted attention in various scientific fields due to its unique structural properties and potential biological activities. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound features a naphthalene ring linked to an adamantane derivative, which contributes to its stability. The synthesis typically involves several key steps:
- Formation of Adamantane Derivative : The starting material, 2-methoxyadamantane, is synthesized through a Friedel-Crafts alkylation reaction.
- Naphthalene Carboxylation : Naphthalene is carboxylated to yield naphthalene-1-carboxylic acid.
- Amide Bond Formation : The final step involves coupling the 2-methoxyadamantane with naphthalene-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites, thereby affecting downstream signaling pathways.
Therapeutic Potential
Research has indicated that this compound may possess several therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation markers in vitro.
- Antiviral Properties : Investigations into its antiviral activity have shown promise, particularly against certain viral strains.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | |
| Antiviral | Inhibition of viral replication | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : A study conducted on human cell lines demonstrated that the compound significantly reduced pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This suggests a potential mechanism for its anti-inflammatory effects .
- Antiviral Screening : Another research effort tested the compound against various viral pathogens, revealing moderate antiviral activity, particularly against influenza viruses. The mechanism appears to involve interference with viral entry or replication processes .
- Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound could effectively inhibit specific enzymes related to inflammatory pathways, further supporting its therapeutic potential .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| N-[(2-hydroxyadamantan-2-yl)methyl]naphthalene-1-carboxamide | Hydroxyl group enhances solubility | Stronger anti-inflammatory effects |
| N-[(2-chloroadamantan-2-yl)methyl]naphthalene-1-carboxamide | Chlorine substituent alters reactivity | Increased antiviral potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
